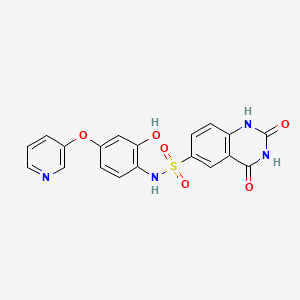

![molecular formula C18H25N3O3S B2820928 Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate CAS No. 1803591-57-2](/img/structure/B2820928.png)

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Derivatives

This compound has been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from Boc-Asp-O(t)Bu and other beta-amino acids. These derivatives are valuable in the preparation of cis-4-hydroxy delta-lactams and have potential applications in pharmaceuticals (Marin et al., 2004).

Polymer Synthesis

The compound has been utilized in synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit good solubility, thermal stability, and are used in creating transparent, flexible films, indicating potential in materials science and engineering (Hsiao et al., 2000).

Intermediate in Anticancer Drugs

It serves as an important intermediate for small molecule anticancer drugs. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an essential component in such drugs, indicates its significance in the development of new cancer therapies (Zhang et al., 2018).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to the queried compound, are used as building blocks in synthetic organic chemistry, especially in nucleophilic substitutions and radical reactions. This application is critical for developing various organic compounds and pharmaceuticals (Jasch et al., 2012).

Catalysis in Chemistry

The compound has been incorporated into polymethacrylates used as catalysts in acylation chemistry. This application demonstrates its role in enhancing chemical reactions, particularly in industrial processes (Mennenga et al., 2015).

Synthesis of Nociceptin Antagonists

It has been used in the synthesis of intermediates for nociceptin antagonists, indicating its potential in developing new drugs for pain management and other neurological conditions (Jona et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(benzoylcarbamothioylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)21-11-9-14(10-12-21)19-16(25)20-15(22)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,19,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUBMKOKLNMDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)